molecular formula C26H36O8 B2993774 Hebeirubescensin L CAS No. 887333-34-8

Hebeirubescensin L

Cat. No.: B2993774
CAS No.: 887333-34-8
M. Wt: 476.566
InChI Key: VOVXHSYTZHSKDD-DYHZLNTQSA-N
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Description

Hebeirubescensin L is an ent-kaurane diterpenoid isolated from Isodon parvifolius, a plant species within the Labiatae family known for producing bioactive secondary metabolites .

Properties

IUPAC Name

[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7,10-diacetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O8/c1-13-17-8-9-18-24-11-7-10-23(5,6)19(24)22(34-16(4)29)26(30,31-12-24)25(18,20(13)32-14(2)27)21(17)33-15(3)28/h17-22,30H,1,7-12H2,2-6H3/t17-,18-,19+,20+,21+,22-,24+,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVXHSYTZHSKDD-DYHZLNTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2CCC3C1(C(C2=C)OC(=O)C)C4(C(C5C3(CCCC5(C)C)CO4)OC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@@]1([C@@H](C2=C)OC(=O)C)[C@@]4([C@H]([C@H]5[C@]3(CCCC5(C)C)CO4)OC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Hebeirubescensin L typically involves extraction from natural sources, particularly from the leaves of Isodon parvifolius . The extraction process includes several steps such as solvent extraction, crystallization, and purification. The choice of solvents and operating temperatures are crucial to ensure the purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods depends on the availability of raw materials and the efficiency of the extraction process.

Chemical Reactions Analysis

Types of Reactions: Hebeirubescensin L undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.

Scientific Research Applications

Hebeirubescensin L has a wide range of applications in scientific research. It is primarily used in studies related to life sciences, including chemistry, biology, and medicine . In chemistry, it serves as a model compound for studying the reactivity of diterpenoids. In biology, it is used to investigate its effects on cellular processes and its potential as a therapeutic agent. In medicine, this compound is explored for its anti-inflammatory, antioxidant, and anticancer properties .

Mechanism of Action

The mechanism of action of Hebeirubescensin L involves its interaction with various molecular targets and pathways. It is known to inhibit the production of nitric oxide in stimulated cells, which is a key factor in its anti-inflammatory effects . The compound also interacts with signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Hebeirubescensin L and Analogous Compounds

Compound Molecular Formula Molecular Weight Key Structural Features Classification Source
This compound Not specified Not specified Presumed 7,20-epoxy-ent-kaurane backbone Likely Group 2–1 Isodon parvifolius
Hebeirubescensin K C₆H₃₀O₆ 366.45 7,20-epoxy, hydroxyl at C-15 Group 2–1 Isodon japonica
Hebeirubescensin H C₂₀H₂₈O₇ 380.44 Acetoxyl group at C-15 Group 2–1 Isodon rubescens
Enmenol C₂₀H₃₀O₆ 366.45 Isomer of Hebeirubescensin K Group 2–1 Isodon japonica
Oridonin C₂₀H₂₆O₆ 362.42 C-20 non-oxygenated Group 1 Isodon japonica
Lasiodonin C₂₀H₂₈O₆ 364.43 7,20-epoxy, methyl ester at C-19 Group 2–1 Isodon serra

Key Structural Differences :

  • Substituents : Hebeirubescensin K and H differ at C-15, where K has a hydroxyl group, while H features an acetoxyl group .
  • Epoxy Systems: Compounds like Enmenol and Hebeirubescensin K share a 7,20-epoxy ring, whereas Oridonin lacks oxygenation at C-20 .

Anti-MRSA Activity

  • Hebeirubescensin K : Exhibits potent anti-MRSA activity (MIC: 3.12–6.25 μg/mL) by inhibiting biofilm formation and virulence gene expression .

Antitumor Activity

  • Oridonin : Well-documented for antitumor effects, including induction of apoptosis in cancer cells .
  • Ponicidin (Group 2–2) : Demonstrates cytotoxic activity against tumor cell lines, attributed to its diepoxy system .

Analytical and Spectroscopic Data

Mass Spectrometry (MS/MS) Fragmentation

  • Hebeirubescensin K and Enmenol: Both yield fragment ions at m/z 347 ([M − H − H₂O]⁺) and m/z 317 ([M − H − CH₂O − H₂O]⁺), confirming shared epoxy and hydroxyl groups .
  • Calibration Curves: Hebeirubescensin K: Linear range 0.03467–3.4670 μg/mL (R² = 0.9991) . Enmenol: Linear range 0.004233–0.4233 μg/mL (R² = 0.9992) .

Nuclear Magnetic Resonance (NMR)

  • Hebeirubescensin K vs. Compound 3 : NMR shifts at H-15 (δH 5.06 in K vs. δH 6.55 in 3) highlight acetoxyl substitution in the latter .

Q & A

Q. How can researchers ethically justify in vivo testing of this compound?

  • Methodological Answer : Follow institutional Animal Ethics Committee (AEC) protocols (e.g., 3Rs principle). Use the minimum sample size justified by power analysis. Include humane endpoints and analgesia regimens in study design .

Q. What databases are most reliable for literature reviews on this compound?

  • Methodological Answer : Prioritize PubMed, Web of Science, and Embase for comprehensive coverage. Avoid overreliance on Google Scholar due to inconsistent indexing . Use controlled vocabulary (MeSH terms) to refine searches and minimize bias .

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